![molecular formula C10H18N2O2 B1355730 Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 208837-83-6](/img/structure/B1355730.png)
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group. The tert-butyl group is introduced as a protecting group for the carboxylic acid group to prevent unwanted reactions during the synthesis process.Molecular Structure Analysis
The molecular structure of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is represented by the InChI code:1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3
. This compound is a chiral molecule, which allows it to interact with other chiral molecules in a specific way. Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.27 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Heteroaryl-Substituted Pyrazolo[1,5-a]pyridines
This compound serves as a reagent in synthesizing heteroaryl-substituted pyrazolo[1,5-a]pyridines . These are important for their potential use as RET inhibitors, which have applications in pharmaceutical compositions aimed at treating cancers.
Intermediate for Biotin Derivatives
It acts as a key intermediate in the synthesis of biotin derivatives . Biotin is a water-soluble vitamin that plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids.
Organic Synthesis
The tert-butyl group in this compound makes it a valuable building block in organic synthesis . Its structure is used to introduce steric bulk or to protect nearby functional groups during reaction sequences.
Development of RET Inhibitors
As mentioned earlier, its use in the development of RET inhibitors is significant . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its inhibitors are being researched for therapeutic applications.
Chemical Education and Research
Due to its unique structure, it is used in chemical education to demonstrate the synthesis and reactivity of azabicyclo compounds . It also finds use in research laboratories for method development and reaction optimization.
Material Science
In material science, this compound can be used to modify surfaces or create new polymeric materials with specific properties due to its reactive amino group .
Life Science Research
In life sciences, it may be used to study enzyme-substrate interactions or to develop new biochemical assays based on its bicyclic structure .
Environmental Testing
Its derivatives could be used in environmental testing to detect the presence of certain contaminants or to study degradation pathways .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZMHWHRBGMIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585531 |
Source
|
Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
CAS RN |
208837-83-6 |
Source
|
Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.